棕榈酰异丙酰胺

描述

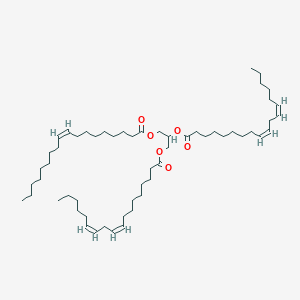

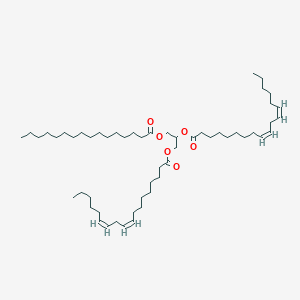

Palmitoylisopropylamide is an organic compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH). This compound is a synthetic analog of palmitoyl ethanolamide, incorporating isopropyl amide in place of the native ethanolamide. It is a colorless crystalline solid that is stable at room temperature and has a molecular formula of C19H39NO .

科学研究应用

Palmitoylisopropylamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: It is studied for its role in inhibiting FAAH, which is involved in the metabolism of endocannabinoids.

Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: It is used in the formulation of various industrial products, including coatings and polymers.

作用机制

Target of Action

Palmitoylisopropylamide (PIA) is a synthetic analogue of palmitoylethanolamide . Its primary target is the fatty acid amide hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of anandamide, an endogenous cannabinoid neurotransmitter . By inhibiting FAAH, PIA prevents the metabolism of anandamide, thereby increasing its levels .

Mode of Action

PIA interacts with FAAH by inhibiting its activity . This inhibition reduces the metabolism of anandamide in cells . As a result, the levels of anandamide increase, which can then interact with cannabinoid receptors to exert its effects .

Biochemical Pathways

The primary biochemical pathway affected by PIA is the anandamide metabolic pathway . By inhibiting FAAH, PIA prevents the breakdown of anandamide, leading to increased levels of this endocannabinoid . Anandamide is involved in various physiological processes, including pain, inflammation, and mood regulation, through its interaction with cannabinoid receptors .

Result of Action

The inhibition of FAAH by PIA leads to increased levels of anandamide . This results in enhanced activation of cannabinoid receptors, which can have various effects depending on the specific physiological context . For instance, in the context of pain and inflammation, increased anandamide levels can lead to reduced pain perception and decreased inflammatory responses .

生化分析

Biochemical Properties

Palmitoylisopropylamide interacts with FAAH, an enzyme that plays a crucial role in the degradation of anandamide . By inhibiting FAAH, Palmitoylisopropylamide can potentially influence the levels of anandamide, a significant endocannabinoid in the body .

Cellular Effects

In cellular contexts, Palmitoylisopropylamide has been found to reduce the metabolism of anandamide in intact C6 glioma cells . This compound also appears to exert less effect upon C6 glioma cell proliferation than other similar compounds .

Molecular Mechanism

The molecular mechanism of Palmitoylisopropylamide primarily involves its interaction with FAAH. It inhibits the metabolism of anandamide, a key endocannabinoid, by blocking FAAH . This inhibition can lead to increased levels of anandamide in the body, potentially influencing various physiological processes .

Metabolic Pathways

Palmitoylisopropylamide is involved in the metabolic pathway of anandamide, a key endocannabinoid . It interacts with FAAH, an enzyme that plays a crucial role in the degradation of anandamide . The inhibition of FAAH by Palmitoylisopropylamide can potentially influence the levels of anandamide in the body .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Palmitoylisopropylamide generally involves the following steps:

Aniline Reaction: Aniline reacts with phthalic acid to generate aniline phthalate.

Dehydration: The aniline phthalate is then heated to a high temperature and dehydrated to produce Palmitoylisopropylamide.

Industrial Production Methods

Industrial production methods for Palmitoylisopropylamide typically involve large-scale synthesis using the same basic steps as the laboratory preparation but optimized for efficiency and yield. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and product purity .

化学反应分析

Types of Reactions

Palmitoylisopropylamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other amide derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

相似化合物的比较

Similar Compounds

Palmitoyl Ethanolamide: A naturally occurring fatty acid amide with similar inhibitory effects on FAAH.

Anandamide: An endogenous cannabinoid that is also a substrate for FAAH.

AM404: A synthetic analog that inhibits the reuptake of anandamide.

Uniqueness

Palmitoylisopropylamide is unique in its specific structural modification, which allows it to inhibit FAAH without significantly affecting cannabinoid receptors. This makes it a valuable tool in research focused on endocannabinoid signaling and its physiological effects .

属性

IUPAC Name |

N-propan-2-ylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYVUGCYYQOTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Palmitoylisopropylamide affect intestinal motility?

A: Palmitoylisopropylamide is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) []. FAAH is an enzyme responsible for breaking down endocannabinoids like anandamide, which are known to inhibit intestinal motility []. By inhibiting FAAH, Palmitoylisopropylamide prevents the degradation of endocannabinoids, leading to their accumulation and a subsequent decrease in intestinal motility []. This effect was observed to be reduced by the CB1 receptor antagonist rimonabant and in CB1-deficient mice, suggesting that the action of Palmitoylisopropylamide on intestinal motility is mediated through the CB1 receptor pathway [].

Q2: Are there any structural analogs of Palmitoylisopropylamide that exhibit similar effects on FAAH?

A: While the provided abstracts don't explicitly compare the effects of Palmitoylisopropylamide analogs on FAAH, one study mentions that "homologues and analogues of Palmitoylethanolamide" were investigated for their impact on anandamide inactivation []. Palmitoylethanolamide, like Palmitoylisopropylamide, is a substrate of FAAH. This suggests that exploring structural modifications within this class of compounds could yield insights into structure-activity relationships and potentially lead to the discovery of novel FAAH inhibitors with tailored properties.

Q3: What are the potential implications of understanding Palmitoylisopropylamide's interaction with FAAH?

A: Research suggests that FAAH plays a crucial role in regulating intestinal motility, and its dysregulation has been linked to gastrointestinal disorders []. By inhibiting FAAH, compounds like Palmitoylisopropylamide offer a potential therapeutic avenue for managing these conditions. Further investigation into the detailed mechanism of action, structure-activity relationships, and potential off-target effects of Palmitoylisopropylamide and its analogs could contribute to developing new treatments for gastrointestinal motility disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)

![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)